molecular formula C16H26ClNO2 B12758768 beta-Alanine, 3-phenyl-, heptyl ester, hydrochloride, DL- CAS No. 87252-91-3

beta-Alanine, 3-phenyl-, heptyl ester, hydrochloride, DL-

Cat. No.: B12758768
CAS No.: 87252-91-3
M. Wt: 299.83 g/mol
InChI Key: SKDMAMBAJJSGMP-UHFFFAOYSA-N
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Description

Beta-Alanine, 3-phenyl-, heptyl ester, hydrochloride, DL-: is a synthetic compound that belongs to the class of beta-alanine derivatives. This compound is characterized by the presence of a phenyl group attached to the beta-alanine backbone, with a heptyl ester and hydrochloride salt form. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, 3-phenyl-, heptyl ester, hydrochloride, DL- typically involves the esterification of beta-alanine with heptyl alcohol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Beta-Alanine, 3-phenyl-, heptyl ester, hydrochloride, DL- can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Chemistry: Beta-Alanine, 3-phenyl-, heptyl ester, hydrochloride, DL- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is used to study the effects of beta-alanine derivatives on cellular processes. It is also used in the development of new biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its unique structure allows for the exploration of new drug candidates.

Industry: In the industrial sector, beta-Alanine, 3-phenyl-, heptyl ester, hydrochloride, DL- is used in the production of specialty chemicals and materials. It is also used in the formulation of certain cosmetic products.

Mechanism of Action

The mechanism of action of beta-Alanine, 3-phenyl-, heptyl ester, hydrochloride, DL- involves its interaction with specific molecular targets in the body. The compound can modulate the activity of enzymes and receptors, leading to various physiological effects. The phenyl group and heptyl ester moiety play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

  • Beta-Alanine methyl ester hydrochloride
  • Beta-Alanine tert-butyl ester hydrochloride
  • Beta-Alanine ethyl ester hydrochloride

Comparison:

  • Beta-Alanine methyl ester hydrochloride: This compound has a shorter ester chain compared to beta-Alanine, 3-phenyl-, heptyl ester, hydrochloride, DL-, which affects its solubility and reactivity.
  • Beta-Alanine tert-butyl ester hydrochloride: The tert-butyl group provides steric hindrance, making it less reactive in certain chemical reactions.
  • Beta-Alanine ethyl ester hydrochloride: This compound has similar reactivity but differs in its physical properties due to the shorter ester chain.

Beta-Alanine, 3-phenyl-, heptyl ester, hydrochloride, DL- stands out due to its unique combination of a phenyl group and a long heptyl ester chain, which imparts distinct chemical and biological properties.

Properties

CAS No.

87252-91-3

Molecular Formula

C16H26ClNO2

Molecular Weight

299.83 g/mol

IUPAC Name

heptyl 3-amino-3-phenylpropanoate;hydrochloride

InChI

InChI=1S/C16H25NO2.ClH/c1-2-3-4-5-9-12-19-16(18)13-15(17)14-10-7-6-8-11-14;/h6-8,10-11,15H,2-5,9,12-13,17H2,1H3;1H

InChI Key

SKDMAMBAJJSGMP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)CC(C1=CC=CC=C1)N.Cl

Origin of Product

United States

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